molecular formula C22H45BrNO6P B586661 rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol CAS No. 146474-84-2

rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol

Cat. No.: B586661
CAS No.: 146474-84-2
M. Wt: 530.481
InChI Key: SXNZFJCEFUIPNB-UHFFFAOYSA-N
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Description

rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol is a synthetic phospholipid analog characterized by a racemic propanol backbone substituted with a hexadecanamido group (C₁₆ acyl chain), a methoxy group, and a 2-bromoethoxyphosphoryl moiety. Its structure combines hydrophobic (long alkyl chain), polar (phosphoryl group), and reactive (bromoethoxy) functionalities, making it a candidate for studies in lipid membrane interactions, drug delivery systems, or enzymatic inhibition. The compound is cataloged under CAS 146474-84-2 and is available commercially (e.g., TRC H293510) .

Properties

IUPAC Name

2-bromoethyl [3-(hexadecanoylamino)-2-methoxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45BrNO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-19-21(28-2)20-30-31(26,27)29-18-17-23/h21H,3-20H2,1-2H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNZFJCEFUIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)(O)OCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45BrNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747881
Record name 2-Bromoethyl 3-(hexadecanoylamino)-2-methoxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146474-84-2
Record name 2-Bromoethyl 3-(hexadecanoylamino)-2-methoxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the hexadecanamido group, the methoxy group, and the bromoethoxyphosphoryl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structure :

  • Target Compound : Hexadecanamido (amide bond), methoxy, bromoethoxyphosphoryl.
  • Compound 13 : Hexadecyloxy (ether bond), methoxy, carboxylic acid.

Key Differences :

Functional Groups :

  • The target compound features an amide linkage (C=O-NH) and a bromoethoxyphosphoryl group, whereas Compound 13 contains an ether linkage (C-O-C) and a carboxylic acid (-COOH).
  • The bromoethoxyphosphoryl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the inert ether group in Compound 13 .

Synthesis :

  • Compound 13 is synthesized via Jones oxidation of 3-O-hexadecyloxy-2-O-methyl-sn-glycerol, yielding a carboxylic acid (70% yield) .
  • The target compound likely requires coupling reactions (e.g., TBTU-mediated amidation) and phosphorylation steps, introducing complexity compared to Compound 13’s straightforward oxidation pathway.

Physicochemical Properties :

  • Solubility : The phosphoryl group in the target compound increases hydrophilicity relative to Compound 13’s carboxylic acid, which is less polar.
  • Stability : The bromoethoxy group in the target compound may confer instability under basic or nucleophilic conditions, whereas Compound 13’s ether and carboxylic acid groups are chemically robust .

Comparison with 3-(Hexadecyloxy)-propanoic acid (Compound 15)

Structure :

  • Target Compound : Hexadecanamido, methoxy, bromoethoxyphosphoryl.

Key Differences :

Substituent Effects: The absence of a methoxy group in Compound 15 reduces steric hindrance and polarity compared to the target compound. Compound 15’s simpler structure (single ether and carboxylic acid groups) results in lower molecular weight (C₁₉H₃₈O₃ vs. C₂₄H₄₇BrNO₅P for the target compound) .

Spectral Data :

  • ¹H-NMR : Compound 15 shows a triplet at δ 3.72 ppm for the -CH₂-COOH group, absent in the target compound, which would exhibit signals for the phosphoryl (δ 1.5–2.5 ppm) and bromoethoxy groups (δ 3.4–4.0 ppm) .

Reactivity :

  • The bromoethoxyphosphoryl group in the target compound allows for nucleophilic displacement (e.g., substitution of Br⁻), whereas Compound 15’s carboxylic acid participates in acid-base or esterification reactions .

Comparison with rac-3-Hexadecanamido-2-ethoxypropan-1-ol Phosphocholine Monohydrate (TRC H293000)

Structure :

  • Target Compound : Methoxy, bromoethoxyphosphoryl.
  • TRC H293000 : Ethoxy, phosphocholine.

Key Differences :

Phosphoryl Group :

  • The target compound’s bromoethoxyphosphoryl group is more reactive than the phosphocholine group in TRC H293000, which contains a trimethylammonium moiety (stable but highly polar) .

Biological Relevance :

  • Phosphocholine derivatives (e.g., TRC H293000) mimic natural phospholipids (e.g., phosphatidylcholine), whereas the bromoethoxyphosphoryl group in the target compound may act as a synthetic intermediate for prodrugs or enzyme inhibitors .

Biological Activity

Rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol, identified by CAS number 146474-84-2, is a bioactive compound that has garnered attention in biochemical research for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C22H45BrNO6PC_{22}H_{45}BrNO_6P, with a molecular weight of 530.47 g/mol. This compound features a complex structure that includes an amide group, a methoxy group, and a phosphoryl moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC22H45BrNO6P
Molecular Weight530.47 g/mol
CAS Number146474-84-2

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. The phosphoryl group is known to influence various enzymatic activities and signal transduction mechanisms, potentially affecting cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it could offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through caspase activation.

Study 2: Anti-inflammatory Effects

In vitro assays highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating chronic inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound Molecular Weight Biological Activity
Rac-3-Hexadecanamido-2-methoxy...530.47 g/molAntiproliferative, anti-inflammatory
Hexadecanamide255.43 g/molAntimicrobial
2-Methoxyethylamine105.15 g/molNeuroprotective

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol in laboratory settings?

  • Answer : Synthesis typically involves sequential coupling reactions. First, the hexadecanamido group is introduced via amidation of a glycerol backbone derivative. The bromoethoxyphosphoryl moiety is then added using a phosphorylation reaction with 2-bromoethylphosphoryl chloride under anhydrous conditions. Purification requires column chromatography (silica gel, chloroform/methanol gradient) to isolate the racemic mixture. Critical parameters include reaction temperature (< 40°C to avoid bromo group degradation) and inert gas (N₂) to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR for backbone confirmation; ³¹P NMR for phosphoryl group analysis.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 610.3 Da).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) to assess purity (>95% required for reproducibility).
  • Elemental analysis : Confirm bromine content (theoretical Br%: ~13.1%) .

Q. What safety protocols are critical when handling this compound?

  • Answer : Key hazards include skin/eye irritation (H315/H319) and respiratory irritation (H335). Mitigation strategies:

Exposure Route Protocol
InhalationUse fume hood; monitor airborne particulates
Skin ContactWear nitrile gloves; wash with soap/water immediately
Eye ContactSafety goggles; rinse with water for 15+ minutes
StorageStore in airtight containers at 4°C, away from light/moisture
Refer to GHS guidelines for brominated organophosphates .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for synthesizing this compound?

  • Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. For example:

  • Simulate the energy profile of the phosphorylation step to identify optimal leaving groups.
  • Use ICReDD’s reaction path search methods to predict side reactions (e.g., hydrolysis of the bromoethoxy group) and adjust solvent polarity (e.g., DMF vs. THF) to minimize byproducts. Validate with experimental data to refine computational models .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. MS fragmentation)?

  • Answer : Contradictions often arise from:

  • Dynamic stereochemistry : Racemization during synthesis alters NMR splitting. Confirm using chiral HPLC or polarimetry.
  • Ionization artifacts in MS : Compare ESI-MS with MALDI-TOF to distinguish adducts from true molecular ions.
  • Impurity interference : Cross-reference with impurity standards (e.g., 3-[(1-Methylethyl)amino]-propane-1,2-diol in ) to identify co-eluting contaminants .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric consistency?

  • Answer : Use continuous-flow reactors with:

  • Residence time control : Optimize to prevent racemization (target: < 5% enantiomeric excess loss).
  • In-line monitoring : UV/Vis or Raman spectroscopy for real-time quality control.
  • Temperature gradients : Maintain isothermal conditions (±2°C) during phosphorylation to avoid side reactions.
    Refer to CRDC subclass RDF2050112 for reactor design principles .

Data Contradiction Analysis

Q. Why might reported toxicity data for structurally similar compounds conflict with experimental observations for this compound?

  • Answer : Discrepancies often stem from:

  • Functional group reactivity : The bromoethoxy group may hydrolyze to release HBr under humid conditions, altering toxicity profiles compared to non-brominated analogs.
  • Metabolic pathways : In vitro assays (e.g., hepatic microsome studies) may not account for esterase-mediated degradation of the hexadecanamido group.
  • Particle size effects : Nanoparticulate formulations (common in lipid-like compounds) can enhance cellular uptake, skewing cytotoxicity results .

Methodological Best Practices

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amidation to improve enantioselectivity.
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) during phosphorylation to trap liberated HBr.
  • Data validation : Cross-correlate computational predictions (ICReDD frameworks) with experimental kinetic studies .

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